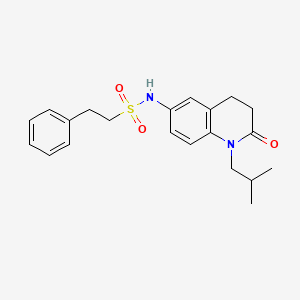

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, due to its structural characteristics, falls into the category of sulfonamide derivatives, which are known for their diverse pharmacological activities and chemical properties. Research on similar compounds, such as tetrahydroisoquinolines and their sulfonamide derivatives, has shown significant biological activities and interactions with various biological targets, suggesting a broad potential for therapeutic applications (Mader et al., 2011).

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives often involves cyclocondensation reactions, cyclization with specific reagents, and modifications to introduce sulfonamide groups. For instance, the synthesis of 1-isobutyl-8,9-dimethoxy-3-phenyl-5,6-dihydroimidazo[5,1-a]isoquinoline through cyclocondensation of α-benzoylamino-γ-methyl-N-[2-(3,4-dimethoxyphenyl)ethyl]valeramide in the presence of phosphoryl chloride represents a typical approach for generating complex isoquinoline structures (Okmanov et al., 2019).

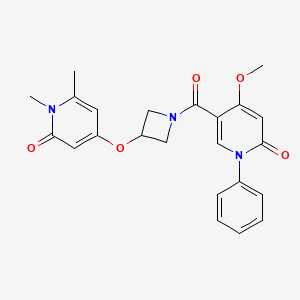

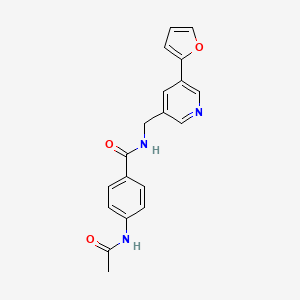

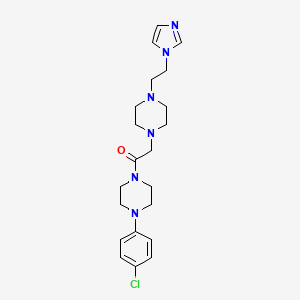

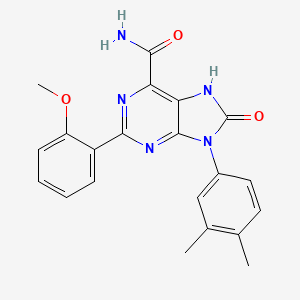

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is characterized by a combination of a tetrahydroisoquinoline core and various substituents that influence their chemical reactivity and interaction with biological targets. Structural analyses, including X-ray crystallography and spectroscopic methods, play a crucial role in elucidating the detailed conformation and configuration of these compounds (Yao et al., 2006).

Chemical Reactions and Properties

Tetrahydroisoquinolines and their sulfonamide derivatives participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidative rearrangements. These reactions are essential for the synthesis of more complex derivatives with desired biological activities. The chemical properties of these compounds are significantly influenced by the nature of the substituents attached to the isoquinoline nucleus and the sulfonamide group (Grunewald et al., 1999).

Physical Properties Analysis

The physical properties of tetrahydroisoquinoline sulfonamides, such as solubility, melting point, and stability, are determined by their molecular structure and substituents. These properties are crucial for the compound's application in drug formulation and delivery. Spectroscopic techniques, including NMR and mass spectrometry, are commonly used to characterize these compounds and verify their purity and composition.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and electrophilic/nucleophilic characteristics, are central to understanding the behavior of tetrahydroisoquinoline sulfonamides in biological systems and their mechanism of action. The introduction of the sulfonamide group can significantly alter the electronic distribution within the molecule, affecting its interaction with biological targets and enzymes (Hidaka et al., 1984).

Wissenschaftliche Forschungsanwendungen

Inhibition of Protein Kinases

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide, as an isoquinolinesulfonamide derivative, has shown significant inhibitory activity against cyclic AMP-dependent protein kinase (protein kinase A), a vital enzyme in various cellular processes. This inhibition plays a role in the regulation of neurite outgrowth and protein phosphorylation in cells. Such research is important in understanding the role of protein kinase A in cellular functions and signaling pathways (Chijiwa et al., 1990).

Carbonic Anhydrase Inhibition

Isoquinolinesulfonamides, including derivatives of the compound , have been found to inhibit human carbonic anhydrases. This inhibition is significant in therapeutic applications, particularly in targeting specific isozymes associated with diseases such as cancer and neurological disorders. The crystal structure analysis of these inhibitors provides insights for the design of selective inhibitors for druggable isoforms (Mader et al., 2011).

P2X7 Nucleotide Receptor Antagonism

Isoquinolinesulfonamide derivatives, closely related to the compound , have shown potent inhibitory effects on the P2X7 nucleotide receptor, a key player in immune and inflammatory responses. The differential sensitivity of these compounds to human and rat receptor homologues highlights their potential in studying P2X7 receptor functions and in drug development for immune-related diseases (Humphreys et al., 1998).

Synthesis and Catalytic Applications

Isoquinolinesulfonamide derivatives have been utilized in the synthesis of various complexes and compounds, which have potential applications in catalysis and organic synthesis. These compounds have shown efficacy as catalysts in reactions like transfer hydrogenation, highlighting their utility in the field of synthetic chemistry and industrial applications (Dayan et al., 2013).

Eigenschaften

IUPAC Name |

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-16(2)15-23-20-10-9-19(14-18(20)8-11-21(23)24)22-27(25,26)13-12-17-6-4-3-5-7-17/h3-7,9-10,14,16,22H,8,11-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUDDQOFIYZRGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2487531.png)

![butyl 4-(6-fluoro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2487535.png)

![Methyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2487538.png)

![3-ethyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2487545.png)

![1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/no-structure.png)